N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide
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Overview
Description
“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide” is a complex organic compound that contains an imidazo[2,1-b]thiazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The imidazo[2,1-b]thiazole ring system is a fused ring system that includes an imidazole ring and a thiazole ring .Scientific Research Applications
Leishmania Infantum Inhibition
Background: Leishmania infantum (L.Inf.) is the causative agent of infantile visceral leishmaniasis (kala-azar), a potentially fatal disease if left untreated. Given the emergence of resistance against existing drugs, there’s a critical need for new therapeutic options .
Pharmacophoric Pattern: Researchers have explored the inhibitory activity of 6-Nitro-2,3-Dihydroimidazo [2,1-b][1,3]oxazole derivatives against L. infantum. The analysis revealed a common pharmacophoric pattern associated with activity:
Implications: This information can guide the development of improved derivatives of 6-Nitro-2,3-Dihydroimidazo [2,1-b][1,3]oxazole with enhanced activity against L. infantum .
Antibacterial and Antifungal Activity
Testing: The compound’s antibacterial and antifungal activity can be measured by assessing the diameters of zones of inhibition. Further experimental studies are needed to explore its efficacy .
Antitumor and Cytotoxic Activity
Previous Findings: A related compound, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide, demonstrated potent cytotoxic effects on human tumor cell lines. Notably, it exhibited significant activity against prostate cancer .
Antitumor Potential
Novel Compounds: Researchers synthesized 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and evaluated its antitumor potential against rat glioma (C6) and human hepatocellular carcinoma (HepG2) cell lines. Further investigations are warranted .
Mechanism of Action
Target of Action
Similar compounds, such as 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid, have been used in the synthesis of potential anticancer agents .
Mode of Action
It is known that the outcome of the reaction of similar compounds depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of different compounds .
Biochemical Pathways
Similar compounds have shown potential as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents . These compounds may affect various biochemical pathways related to these biological activities.
Result of Action
A similar compound, 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-6-yl)ethanone, has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Action Environment
The spatial structure of similar compounds, such as 5,6-dihydroimidazo[2,1-b][1,3]thiazoles, provides additional opportunities to use them as catalysts in asymmetric synthesis , suggesting that their action may be influenced by the chemical environment.
Future Directions
properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-21(19-10-4-6-15-5-1-2-9-18(15)19)23-17-8-3-7-16(13-17)20-14-25-11-12-27-22(25)24-20/h1-10,13-14H,11-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEZAAOUHBASHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide |
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